N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN5O5/c1-14-5-7-18-23(34)19(26-30-24(31-37-26)15-3-2-4-16(27)9-15)11-32(25(18)28-14)12-22(33)29-17-6-8-20-21(10-17)36-13-35-20/h2-11H,12-13H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSFURZYWJUJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 1,3-benzodioxole ring, followed by the introduction of the 3-fluorophenyl group and the 1,2,4-oxadiazole ring. The final steps involve the formation of the naphthyridine ring and the acetamide linkage. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with two primary classes of heterocycles: 1,2,4-oxadiazole derivatives and 1,8-naphthyridine-acetamide hybrids . Below is a comparative analysis:
Key Observations :
- The target compound uniquely integrates a 1,8-naphthyridine scaffold with a fluorinated oxadiazole , distinguishing it from simpler oxadiazoles () or triazole-acetamide hybrids ().
- Unlike triazole-based acetamides (), the oxadiazole moiety in the target compound may confer greater metabolic stability due to its resistance to enzymatic hydrolysis .
Key Observations :
- The target compound’s synthesis likely involves multi-step heterocyclic assembly , contrasting with the one-pot click chemistry used for triazole-acetamides ().
- highlights the use of classical cyclization methods for oxadiazoles, which may require harsher conditions (e.g., reflux) compared to modern catalytic approaches .
Analytical and Spectroscopic Data
Key Observations :
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
2.1 Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. These compounds have been shown to inhibit various enzymes and growth factors associated with cancer progression. For instance, studies have documented their ability to block telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 92.4 | Colon Adenocarcinoma |
| Compound B | 50.0 | Breast Cancer |
| N-(2H-1,3-benzodioxol-5-yl)-2-{...} | TBD | TBD |
2.2 Antimicrobial Properties
The oxadiazole derivatives have also demonstrated antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
2.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activity, the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process .
The biological activity of N-(2H-1,3-benzodioxol-5-yl)-2-{...} can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes such as COX and histone deacetylases (HDAC), which play roles in inflammation and cancer progression.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of N-(2H-1,3-benzodioxol-5-yl)-2-{...} on human colon adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Q. What safety protocols are critical during large-scale synthesis?
- Methodology :
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., ethyl acetate).
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Disposal : Quench copper catalysts with EDTA solution before disposal to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
